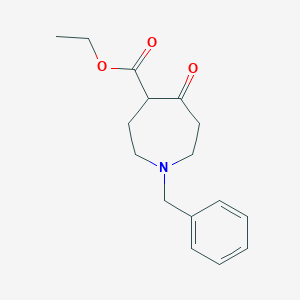

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

描述

Significance of Nitrogen-Containing Seven-Membered Heterocycles in Organic Chemistry

Nitrogen-containing seven-membered heterocycles, such as azepanes, represent an important class of compounds in organic chemistry. Their utility is particularly pronounced in the development of pharmaceuticals. Many natural products and synthetic molecules incorporating these rings exhibit a wide range of biological activities. The seven-membered ring provides a flexible scaffold that can adopt various conformations, allowing for precise spatial orientation of substituents to interact with biological targets.

The synthesis of these heterocycles, however, can be challenging due to unfavorable ring-strain and entropic factors associated with the formation of medium-sized rings. Consequently, the development of novel and efficient synthetic methodologies for their construction remains an active area of research.

Overview of Azepane Derivatives in Contemporary Synthetic Methodologies

The synthesis of azepane derivatives is a key focus in modern synthetic organic chemistry. A variety of strategies have been developed to access this important heterocyclic system. These methods can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.

One of the classical and effective methods for the synthesis of cyclic β-keto esters, such as the core of ethyl 1-benzyl-5-oxoazepane-4-carboxylate, is the Dieckmann condensation. This intramolecular cyclization of a dicarboxylic acid ester is a powerful tool for forming five- and six-membered rings, and can be adapted for the synthesis of seven-membered rings, albeit often with lower yields. For the synthesis of the title compound, a plausible precursor would be a diester that can undergo intramolecular cyclization.

More contemporary approaches to azepane synthesis include ring-expansion reactions. For instance, the ring expansion of piperidines has been utilized to create the azepane skeleton. A notable example is the industrial-scale production of tert-butyl 4-oxoazepane-1-carboxylate, a related compound, which utilizes the ring expansion of a piperidin-4-one derivative. scribd.comresearchgate.net This highlights the industrial relevance of azepane derivatives as intermediates for pharmaceutical products. scribd.comresearchgate.net

Contextualization within Saturated Nitrogen Heterocycles

Saturated nitrogen heterocycles are prevalent structural motifs in a vast number of biologically active compounds and natural products. Among these, five-membered (pyrrolidines) and six-membered (piperidines) rings are the most extensively studied and utilized in drug discovery. In contrast, seven-membered azepanes are significantly less represented in medicinal chemistry libraries.

This underrepresentation is not due to a lack of potential biological activity but rather the synthetic challenges associated with their preparation. The development of robust and generalizable synthetic routes to functionalized azepanes is therefore crucial to expand the accessible chemical space for drug discovery programs.

Exploration of Three-Dimensional Chemical Space in Azepane Chemistry

The quest for novel drug candidates with improved properties has led to an increased interest in molecules with greater three-dimensional (3D) character. The flexible nature of the seven-membered azepane ring allows for a more diverse range of spatial arrangements of substituents compared to the more rigid five- and six-membered ring systems. This increased 3D complexity can lead to enhanced selectivity and potency, as well as improved physicochemical properties.

The synthesis of polysubstituted azepanes is a key strategy for exploring this 3D chemical space. By introducing various functional groups at different positions on the azepane ring, chemists can generate a library of diverse molecular shapes. This compound, with its multiple functionalization points, serves as an excellent starting point for such explorations. The ketone and ester groups can be readily modified to introduce further diversity, leading to a wide array of novel azepane derivatives for biological screening. The development of synthetic methods that allow for the controlled introduction of substituents on the azepane core is therefore of high importance. whiterose.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFGTMTPVIMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500010 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19673-12-2 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Ethyl 1 Benzyl 5 Oxoazepane 4 Carboxylate

Direct Synthetic Routes to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

The most direct methods for the synthesis of this compound involve the formation of the azepane ring from an acyclic precursor, leading directly to the target molecule or a close derivative.

Preparation via Reaction of this compound Hydrochloride with Sodium Ethoxide in Ethanol

A plausible direct route to obtaining the free base form of this compound involves the treatment of its hydrochloride salt with a suitable base. In this proposed method, the hydrochloride salt of the target compound is neutralized by sodium ethoxide in an ethanol solvent. The reaction proceeds via a simple acid-base neutralization, where the ethoxide anion deprotonates the ammonium salt, yielding the free amine, sodium chloride, and ethanol.

| Reactant | Reagent | Solvent | Product | Byproducts |

| This compound Hydrochloride | Sodium Ethoxide | Ethanol | This compound | Sodium Chloride, Ethanol |

This method is a standard and efficient way to obtain a free amine from its salt form, which is often the state in which these compounds are isolated and stored. The choice of sodium ethoxide as the base and ethanol as the solvent is logical, as the resulting byproducts are easily removed.

While this specific reaction is a straightforward neutralization, the initial synthesis of the hydrochloride salt itself would likely be achieved through an intramolecular cyclization, such as a Dieckmann condensation of a suitable acyclic diester, followed by protonation with hydrochloric acid.

General Approaches to Azepane Ring Systems

The construction of the azepane ring is a challenging yet crucial aspect of synthetic organic chemistry. Several general methodologies have been developed to access this seven-membered heterocyclic scaffold, which can be broadly categorized into ring expansion, annulation, and cycloaddition reactions.

Ring Expansion Methodologies

Ring expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available five- or six-membered heterocyclic precursors. These methods often involve the migration of a substituent to generate the larger ring system.

The expansion of smaller rings, such as pyrrolidines and piperidines, into azepanes can be achieved through various activation methods. A notable example is the photochemical rearrangement of N-vinylpyrrolidinones, which can be considered a formal [5+2] cycloaddition. nih.gov This two-step process involves the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, which then undergoes a photochemical rearrangement to yield an azepin-4-one. nih.gov This method allows for the creation of densely functionalized azepane derivatives. nih.gov

| Starting Material | Key Transformation | Energy Source | Product |

| N-vinylpyrrolidinones | Photochemical Rearrangement | UV Light | Azepin-4-ones |

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating organic reactions, including the formation of heterocyclic systems. nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.net While specific examples of microwave-assisted ring expansions to azepanes from five- and six-membered rings are an area of ongoing research, the general principles of rapid heating and increased reaction rates offered by microwave irradiation are applicable to these transformations. nih.govresearchgate.netmdpi.comnih.govnih.govresearchgate.net

A recently developed and innovative strategy for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. nih.govresearchgate.netthieme-connect.commanchester.ac.ukmanchester.ac.uk This photochemical process, mediated by blue light, converts the nitro group of a nitroarene into a singlet nitrene. nih.govthieme-connect.com This highly reactive intermediate then transforms the six-membered aromatic ring into a seven-membered azepine ring system. nih.govthieme-connect.com Subsequent hydrogenolysis of the resulting unsaturated azepine provides the saturated azepane in a two-step sequence. nih.govthieme-connect.com This method is significant as it allows for the preparation of complex azepanes from simple and readily available nitroaromatic compounds at room temperature. nih.govthieme-connect.com

| Starting Material | Key Intermediate | Key Transformation | Product |

| Nitroarene | Singlet Nitrene | Photochemical Dearomative Ring Expansion | Polysubstituted Azepine |

This strategy has been successfully applied to the synthesis of various azepane analogues of known piperidine-containing drugs, highlighting its potential in medicinal chemistry. nih.gov

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are convergent strategies for the construction of cyclic systems, including azepanes. These methods involve the joining of two or more molecular fragments to form the ring in a single or a few steps.

A powerful example of this approach is the (4+3) annulation of donor-acceptor cyclopropanes with azadienes. nih.govnih.govresearchgate.netzenodo.org In this reaction, a donor-acceptor cyclopropane acts as a three-carbon synthon, which reacts with a four-atom azadiene partner in the presence of a Lewis acid catalyst, such as ytterbium triflate. nih.govnih.gov This method provides a highly stereoselective route to densely substituted azepanones in good to excellent yields. nih.govnih.gov The reaction proceeds under mild conditions and has been shown to be scalable. nih.gov Furthermore, the development of an asymmetric variant using a copper triflate catalyst and a trisoxazoline ligand has been reported, allowing for the enantioselective synthesis of these important heterocyclic scaffolds. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| Donor-Acceptor Cyclopropane | Azadiene | Yb(OTf)₃ or Cu(OTf)₂/Tox ligand | (4+3) Annulation | Densely Substituted Azepanone |

Cycloaddition reactions, in a broader sense, represent a versatile strategy for the construction of azepane rings. acs.org These reactions involve the combination of a diene and a dienophile (or their equivalents) to form a cyclic adduct. While the Diels-Alder reaction is a classic example for six-membered rings, analogous [4+3] and other cycloaddition strategies are employed for the synthesis of seven-membered rings like azepanes.

Insertion of Stabilized Singlet Nitrenes into Benzene (B151609) Rings

The insertion of a nitrene into a benzene ring represents a powerful method for ring expansion, transforming a six-membered aromatic ring into a seven-membered 1H-azepine. This strategy is foundational for creating the core azepane structure. The reaction typically proceeds through the generation of a highly reactive singlet nitrene, often from the decomposition of an azide (B81097) or the deoxygenation of a nitro compound, which then undergoes a concerted cycloaddition with the benzene ring to form an unstable azanorcaradiene intermediate. This intermediate rapidly rearranges to the more stable 1H-azepine.

Recent advancements have focused on generating these nitrenes under milder conditions, for instance, through the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light at room temperature, converts a nitro group into a singlet nitrene, which subsequently inserts into the aromatic framework. nih.govmanchester.ac.uk A subsequent hydrogenation step can then reduce the resulting azepine to the saturated azepane skeleton. nih.gov

For the synthesis of a polysubstituted azepane like this compound, this methodology would require a strategically substituted nitroarene precursor. The substitution pattern on the initial nitroarene would dictate the final positions of functional groups on the azepane ring. researchgate.netmanchester.ac.uk

Table 1: Representative Conditions for Azepane Synthesis via Nitrene Insertion from Nitroarenes Note: This table represents a general process and not the specific synthesis of the title compound.

| Step | Reagents and Conditions | Product | Yield | Reference |

| Ring Expansion | Substituted Nitroarene, P(Oi-Pr)₃, Et₂NH, i-PrOH, Blue LED (427 nm), Room Temp. | Substituted 3H-Azepine | High | manchester.ac.uk |

| Hydrogenation | Substituted 3H-Azepine, Pd/C, H₂ (balloon), Room Temp. | Substituted Azepane | Good | nih.govmanchester.ac.uk |

Hafnium(III)-Catalyzed [6+1] Annulation of N-Tethered Ynenitriles with Reformatsky Reagents

A more recent and highly specialized method for azepine synthesis is the hafnium(III)-catalyzed [6+1] annulation. This reaction constructs the seven-membered ring by combining a six-atom component (an N-tethered ynenitrile) with a one-atom component (from a Reformatsky reagent). researchgate.net This protocol allows for the direct synthesis of highly functionalized 3-amino-2,7-dihydro-1H-azepine-4-carboxylates with excellent functional group tolerance. researchgate.net

The proposed mechanism involves the reaction of the ynenitrile with the Reformatsky reagent to form a Blaise intermediate (an enamino ester), which then undergoes a hafnium-catalyzed intramolecular cyclization. This strategy provides rapid access to the azepine core with functionality that is amenable to further chemical manipulation. While this method yields a dihydroazepine, subsequent reduction and functional group transformations would be necessary to arrive at the target this compound.

Table 2: Scope of Hf(III)-Catalyzed [6+1] Annulation for Azepine Synthesis Note: This table is based on the synthesis of 3-amino-2,7-dihydro-1H-azepine-4-carboxylates, not the specific title compound.

| Ynenitrile Substituent (N-group) | Reformatsky Reagent | Product | Yield | Reference |

| Benzyl (B1604629) | Ethyl bromoacetate | Ethyl 1-benzyl-3-amino-2,7-dihydro-1H-azepine-4-carboxylate | High | researchgate.net |

| Phenyl | Methyl bromoacetate | Methyl 3-amino-1-phenyl-2,7-dihydro-1H-azepine-4-carboxylate | High | researchgate.net |

| Allyl | tert-Butyl bromoacetate | tert-Butyl 1-allyl-3-amino-2,7-dihydro-1H-azepine-4-carboxylate | High | researchgate.net |

Classical Reduction Methods

Reduction of Caprolactams (Beckmann Rearrangement and Schmidt Reaction Approaches)

The Beckmann rearrangement is a classic and industrially significant reaction for converting a cyclic ketoxime into a lactam (a cyclic amide). chem-station.comlibretexts.org Specifically, the rearrangement of cyclohexanone oxime yields ε-caprolactam, the monomer for Nylon 6. chem-station.comrwth-aachen.de This rearrangement can be catalyzed by various acids, including oleum, and more recently, by solid-state catalysts and milder reagents to improve safety and efficiency. osti.govresearchgate.net

To apply this to the synthesis of this compound, one would need to start with a suitably substituted cyclohexanone. A Beckmann rearrangement of the corresponding oxime would lead to a functionalized caprolactam (a 2-oxoazepane). However, the target molecule is a 5-oxoazepane. Therefore, a direct reduction of a caprolactam is not a viable route to the target structure, as this would typically reduce the amide carbonyl at the 2-position to a methylene (B1212753) group, yielding a simple azepane. Instead, a multi-step sequence would be required, starting from a substituted cyclohexanone that undergoes a Beckmann rearrangement, followed by extensive functional group manipulations to install the ketone at the 5-position and the carboxylate at the 4-position.

Organometallic Reagent-Based Syntheses

Lithiation-Trapping of N-Boc Allyl Amines Followed by Cyclization

Organolithium reagents are powerful tools for the deprotonation of weakly acidic C-H bonds, creating nucleophilic carbanions that can be trapped with various electrophiles. One sophisticated strategy for constructing substituted azepanes involves the asymmetric lithiation of an N-Boc-protected allylamine, mediated by a chiral ligand such as (-)-sparteine. nih.gov The resulting lithiated species can then undergo a conjugate addition to an α,β-unsaturated ester. The subsequent product can be induced to cyclize, forming the seven-membered azepane ring. nih.gov

This sequence allows for a high degree of stereocontrol, enabling the synthesis of highly substituted, enantioenriched azepanes. nih.gov The N-Boc (tert-butoxycarbonyl) group is crucial as it directs the initial deprotonation and can be removed later in the synthetic sequence. This methodology provides a convergent and stereoselective route to complex azepane structures.

Directed Lithiation Strategies for N-Boc Azepane Derivatives

For pre-formed azepane rings, directed lithiation offers a powerful method for introducing substituents at specific positions. The N-Boc group can direct an organolithium base (like s-BuLi) to deprotonate the adjacent α-carbon, creating a nucleophilic center. beilstein-journals.orgresearchgate.net This lithiated intermediate can then be "trapped" with an electrophile to install a wide range of functional groups. whiterose.ac.ukacs.org

This strategy is highly effective for the α-functionalization of N-Boc protected nitrogen heterocycles. beilstein-journals.org In the context of this compound, if a precursor such as N-benzyl-5-oxoazepane were available, it would first need to be protected with a Boc group. However, directed lithiation typically occurs α to the nitrogen. To functionalize the 4-position as required for the target molecule, a different directing group or a multi-step approach involving other reactions would be necessary. Chemoenzymatic methods combined with organolithium-mediated rearrangements have also been shown to produce substituted azepanes, highlighting the versatility of organolithium chemistry in this field. nih.govamanote.combris.ac.uk

Transition Metal-Catalyzed Methodologies for Azepine/Azepane Derivatives

The construction of the seven-membered azepane ring system is a challenging yet crucial endeavor in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules. Transition metal catalysis has emerged as a powerful tool for the synthesis of such heterocyclic frameworks, offering efficient and selective routes.

Copper and Palladium Catalysis in Azepine Derivative Synthesis

Copper and palladium catalysts have been extensively employed in the synthesis of a variety of nitrogen-containing heterocycles, including azepine and azepane derivatives. These metals facilitate a range of transformations, such as C-N bond formation, carbonylation, and cyclization reactions, which are pivotal for constructing the azepane core.

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for tandem amination and cyclization reactions. For instance, a method for preparing trifluoromethyl-substituted azepin-2-carboxylates has been developed utilizing a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines organic-chemistry.orguts.edu.au. This approach involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization, showcasing the utility of copper in forming the seven-membered ring. Another strategy involves the copper-catalyzed formal [5 + 2] aza-annulation of N-fluorosulfonamides with 1,3-dienes to afford alkene-containing azepanes, proceeding through a radical mechanism involving a 1,5-hydrogen atom transfer uts.edu.au.

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in cross-coupling and carbonylation reactions. Palladium-catalyzed methodologies have been applied to the synthesis of azepinones through arylation reactions nih.gov. Furthermore, palladium-catalyzed aminocarbonylation of benzyl chlorides provides a route to 2-arylacetamides, demonstrating the formation of amide bonds which can be precursors to cyclic structures organic-chemistry.org. The synthesis of related piperidine (B6355638) analogues, such as N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, has been achieved through a Dieckmann-type cyclization of a precursor synthesized via palladium-catalyzed C-N bond formation google.com. This suggests that a similar palladium-catalyzed coupling to form the acyclic precursor, diethyl 3,3'-(benzylazanediyl)dipropanoate, followed by an intramolecular cyclization, could be a viable route to the target molecule.

The following table summarizes some of the transition metal-catalyzed reactions used in the synthesis of azepine and azepane derivatives:

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Cu(I) | Tandem Amination/Cyclization | Functionalized Allenynes, Amines | Azepine-2-carboxylates |

| Copper | Formal [5+2] Aza-annulation | N-Fluorosulfonamides, 1,3-Dienes | Alkene-containing Azepanes |

| Palladium | Arylation | --- | Azepinones |

| Palladium | Aminocarbonylation | Benzyl Chlorides, Amines, CO | 2-Arylacetamides |

| Palladium | C-N Coupling | N-benzyl glycine ethyl ester, 4-halobutyrate | Piperidine Precursor |

Mechanistic Investigations and Reaction Pathways

Reaction Mechanisms Specific to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate (as an intermediate)

While specific literature detailing the mechanistic pathways where this compound serves as a defined intermediate is not extensively available, its structure as a β-keto ester within an azepane ring suggests several plausible reaction pathways. This compound is a valuable synthetic intermediate due to the versatile reactivity of its functional groups.

One of the primary synthetic routes to the azepan-4-one (B24970) core, a close structural relative, involves the ring expansion of a corresponding piperidin-4-one. researchgate.net For instance, the industrial synthesis of tert-butyl 4-oxoazepane-1-carboxylate is achieved through the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate. researchgate.net A similar strategy could be envisioned for the synthesis of this compound.

Once formed, this compound can participate in a variety of transformations, positioning it as a key intermediate for the synthesis of more complex molecules. The β-keto ester moiety is particularly reactive and can undergo several important reactions:

Further Heterocycle Formation: The 1,3-dicarbonyl arrangement allows for condensation reactions with dinucleophiles to form fused heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole-fused azepanes.

The Japp-Klingemann Reaction: This reaction, typically involving β-keto esters and diazonium salts, could be applied to this compound to introduce a hydrazone functionality at the C4 position, which can then be cyclized to form indole (B1671886) or other heterocyclic systems.

Decarboxylation: Under appropriate conditions, the ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield 1-benzylazepan-5-one.

N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation. libretexts.org This would provide a secondary amine, which is a key functional group for further derivatization, for example, in the synthesis of pharmaceutical analogues. nih.gov

These potential transformations highlight the synthetic utility of this compound as an intermediate in the elaboration of the azepane scaffold.

General Mechanistic Principles in Azepane and Azepine Chemistry

The synthesis and reactivity of azepanes and their unsaturated counterparts, azepines, are governed by a set of fundamental mechanistic principles. These include pericyclic reactions, the involvement of reactive intermediates like nitrenes, and various cyclization strategies.

Role of Singlet Nitrene Intermediates in Ring Formation

Nitrenes, the nitrogen analogs of carbenes, are highly reactive intermediates that play a significant role in the synthesis of nitrogen-containing heterocycles. sigmaaldrich.comwhiterose.ac.uk They exist in either a singlet or a triplet electronic state, with the singlet state often being the initial product of their generation from precursors like azides. sigmaaldrich.comsigmaaldrich.com

Singlet nitrenes are particularly important in the synthesis of azepines through the ring expansion of aromatic compounds. researchgate.net The thermal or photochemical decomposition of an aryl azide (B81097) generates a singlet nitrene, which can then add to a benzene (B151609) ring in a concerted cycloaddition reaction to form a bicyclic azanorcaradiene intermediate. researchgate.net This intermediate is often unstable and rearranges to the more stable seven-membered azepine ring. researchgate.net The stereospecificity of singlet nitrene additions to alkenes to form aziridines, where the stereochemistry of the alkene is retained, is a key characteristic of their reactivity. sigmaaldrich.com

| Precursor | Conditions | Intermediate | Product |

| Phenyl azide | Thermal (heat) or Photochemical (hν) | Phenylnitrene (singlet) | Azepine (via azanorcaradiene) |

| Ethyl azidoformate | Thermal (in cis-but-2-ene) | Ethoxycarbonylnitrene (singlet) | cis-Aziridine |

Electrocyclic Ring Opening and 1,3-Hydride Shift Processes

Electrocyclic reactions are a class of pericyclic reactions that involve the formation or breaking of a sigma bond between the ends of a linear conjugated system. bldpharm.com These reactions are stereospecific and their outcome is dictated by the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions, as described by the Woodward-Hoffmann rules. bldpharm.commdpi.com

In azepine chemistry, electrocyclic ring opening is a key process. For example, the thermal ring-opening of a substituted cyclobutene (B1205218) to a butadiene is a conrotatory process for a 4π-electron system. mdpi.comnih.gov Conversely, a 6π-electron system, such as the ring opening of a cyclohexadiene to a hexatriene, proceeds in a disrotatory fashion under thermal conditions. These principles apply to the heterocyclic analogs as well. For instance, the thermal equilibrium between a 1H-azepine and its corresponding benzene imine (an azanorcaradiene) is an example of a 6π electrocyclization.

Following electrocyclic reactions, 1,3-hydride shifts can also occur, leading to the formation of different tautomers of the azepine ring. These pericyclic reactions are crucial in understanding the stability and reactivity of different azepine isomers.

Nucleophilic Addition and Rearrangement Pathways in Azepane Synthesis

The synthesis of the azepane ring often involves nucleophilic addition reactions. A common strategy is the intramolecular cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon.

Rearrangement reactions are also pivotal in constructing the seven-membered ring. The Beckmann rearrangement, for example, can be used to convert a six-membered cyclic oxime into a seven-membered lactam (an azepanone). Another important rearrangement is the Curtius rearrangement, where an acyl azide is converted into an isocyanate via a nitrene intermediate, which can then be trapped to form various derivatives, including urethanes that can be hydrolyzed to amines. sigmaaldrich.com

Cyclization Mechanisms in Azepane Formation (e.g., 5-endo cyclization)

While Baldwin's rules for ring closure generally classify 5-endo-trig cyclizations as disfavored due to poor orbital overlap, this is not always the case, particularly in radical cyclizations. Recent research has shown that 5-endo-trig radical cyclizations can be efficient for the construction of five-membered rings, and by extension, these principles can be relevant to the formation of larger rings like azepanes through different cyclization modes (e.g., 7-endo).

Chemical Transformations and Derivative Synthesis from Ethyl 1 Benzyl 5 Oxoazepane 4 Carboxylate

Role as a Synthetic Intermediate

The strategic placement of functional groups in Ethyl 1-benzyl-5-oxoazepane-4-carboxylate makes it a valuable starting material for the synthesis of more complex molecular architectures. The ketone at the C-5 position and the carboxylate at C-4 are prime sites for chemical modification and ring-forming reactions.

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often found in biologically active molecules. nih.govnih.gov The pyrimido[4,5-d]azepine core, which consists of a pyrimidine (B1678525) ring fused to an azepine ring, is a structure of significant interest. nih.govnih.gov In principle, a β-keto ester such as this compound could serve as a precursor for constructing an annulated pyrimidine ring. This type of transformation typically involves a condensation reaction with a suitable three-atom component like urea, thiourea, or guanidine, which would form the pyrimidine ring onto the existing azepane framework.

Reactions of the Azepane Ring System (General to Azepanes and Azepines)

The chemistry of azepanes and their unsaturated counterparts, azepines, is extensive. The seven-membered ring can participate in a variety of reactions, including those that lead to aromatic systems, pericyclic transformations, and cycloadditions. mdpi.com

Aromatization is a chemical process where a non-aromatic or partially aromatic ring system is converted into a stable, aromatic one. bldpharm.com For azepine derivatives, this can be achieved through various reactions, often involving dehydrogenation or elimination. The stability of the resulting aromatic ring is a powerful thermodynamic driving force for these transformations. mdpi.combldpharm.com The specific conditions for aromatization depend heavily on the substitution pattern and the degree of unsaturation of the azepine ring.

Pericyclic reactions are a class of concerted reactions that proceed through a single cyclic transition state. navimro.combldpharm.com These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are highly stereospecific and are governed by the principles of orbital symmetry. bldpharm.com The azepine ring system, particularly in its unsaturated forms, is capable of undergoing several types of pericyclic reactions. mdpi.com The outcome of these reactions is often dependent on whether the conditions are thermal or photochemical. bldpharm.com

Table 1: Common Classes of Pericyclic Reactions

| Reaction Class | Description | Ring System Involvement |

|---|---|---|

| Electrocyclic Reactions | An intramolecular reaction resulting in the formation of a σ-bond between the ends of a conjugated π-system, or the reverse ring-opening process. bldpharm.com | Can lead to ring contraction or expansion of azepine derivatives. |

| Cycloaddition Reactions | Two or more unsaturated molecules combine to form a cyclic adduct, creating new σ-bonds. navimro.com | Azepines can act as the π-system component in these reactions. mdpi.com |

| Sigmatropic Rearrangements | A σ-bond moves across a conjugated π-system to a new position in an intramolecular process. | Can lead to the rearrangement of substituents on the azepine ring. |

Cycloaddition reactions are powerful tools for constructing cyclic molecules. navimro.com Azepines can participate as either the 2π, 4π, or 6π electron component in these reactions. mdpi.com The specific type of cycloaddition depends on the nature of the azepine (e.g., 1H-azepine, 3H-azepine) and the reacting partner. nih.govmdpi.com For instance, some azepines can undergo [4+2] cycloadditions (Diels-Alder type reactions) or [2+2] cycloadditions. Gold-catalyzed [4+3] annulation reactions have also been developed as a method for constructing azepine rings from simpler starting materials.

Table 2: Examples of Cycloaddition Reactions Involving Azepines

| Reaction Type | Description | Example | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | A 4π system (diene) reacts with a 2π system (dienophile) to form a six-membered ring. | Reactions of homo-1H-azepine with tetracyanoethylene. | |

| [4+3] Annulation | A four-atom component reacts with a three-atom component to form a seven-membered ring. | Gold-catalyzed reaction of propargyl esters and N-phenyl imines. | |

| Dipolar Cycloaddition | A 1,3-dipole reacts with a dipolarophile to form a five-membered ring. | Azepines can react with various dipolarophiles. |

Azepines can react with various metal carbonyls to form organometallic complexes. mdpi.com In these reactions, the azepine can act as a ligand, coordinating to the metal center through its nitrogen lone pair or its π-system. The type of complex formed and the subsequent reactivity depend on the specific metal carbonyl used (e.g., iron, chromium) and the reaction conditions. These reactions can lead to the formation of stable metal complexes or can induce further transformations of the azepine ring itself. While reactions of some nitrogen heterocycles like azirines with di-iron enneacarbonyl are known to produce pyrroles, the reactions with azepines can follow different pathways.

Functional Group Transformations on this compound

The strategic modification of the functional groups within this compound is key to developing new molecular entities. These transformations can be selectively performed at the ester, ketone, or N-benzyl positions.

The ethyl ester group is a primary site for modification, commonly involving hydrolysis, transesterification, or amidation to introduce new functionalities.

Hydrolysis: The ester can be hydrolyzed under basic conditions (saponification) using reagents like sodium hydroxide (B78521) or lithium hydroxide to yield the corresponding carboxylic acid, 1-benzyl-5-oxoazepane-4-carboxylic acid. This carboxylic acid is a crucial intermediate for further modifications, such as amide bond formation.

Amidation: Direct reaction of the ester with amines or ammonia (B1221849) can form the corresponding amides. This reaction is often facilitated by heating or the use of catalysts. For instance, reacting the parent ester with various amines can produce a library of N-substituted carboxamides, a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

Table 1: Reactions at the Ethyl Ester Moiety

| Reaction | Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH, reflux | 1-benzyl-5-oxoazepane-4-carboxylic acid |

The ketone group at the C5 position of the azepane ring offers another point for structural diversification, primarily through reduction reactions.

Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common choice for this transformation, yielding ethyl 1-benzyl-5-hydroxyazepane-4-carboxylate. The choice of reducing agent can be critical for stereoselectivity, potentially leading to different diastereomers of the resulting alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ketone and the ester group.

Table 2: Transformations of the Ketone Carbonyl Group

| Reaction | Reagent & Conditions | Product |

|---|

The N-benzyl group is typically introduced as a protecting group for the amine and can be removed to allow for further functionalization at the nitrogen atom.

Debenzylation: Catalytic hydrogenation is the most common method for N-debenzylation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org This process cleaves the benzyl (B1604629) group, yielding the secondary amine, ethyl 5-oxoazepane-4-carboxylate. This deprotected amine can then be reacted with various electrophiles, such as acyl chlorides or alkyl halides, to introduce different substituents at the nitrogen position.

Table 3: Reactions of the N-Benzyl Substituent

| Reaction | Reagent & Conditions | Product |

|---|

Stereochemical Aspects of Azepane Derivatives

The seven-membered azepane ring is conformationally flexible, and controlling its stereochemistry is a significant aspect of synthesizing azepane-based compounds.

The azepane ring, like other seven-membered rings, does not have the rigid, well-defined conformations of a cyclohexane (B81311) ring. Instead, it exists as a dynamic equilibrium of several low-energy conformations, most notably twist-chair and twist-boat forms. The energy barrier between these conformations is relatively low, leading to significant flexibility.

Substituents on the ring can influence the conformational equilibrium. rsc.org For the this compound scaffold, the bulky N-benzyl and C4-ester groups play a crucial role in determining the preferred conformation. Computational modeling and NMR spectroscopy are key techniques used to investigate these conformational preferences, which can significantly impact the molecule's biological activity and reactivity. rsc.org For instance, installing a single fluorine atom can bias the azepane ring to adopt one major conformation. rsc.org

The development of stereoselective methods to synthesize chiral azepanes is an active area of research, driven by the prevalence of this core in bioactive molecules. Several strategies have been developed to control the stereochemistry of the azepane ring.

Ring Expansion: One effective method involves the stereoselective ring expansion of smaller, more easily controlled chiral precursors, such as substituted piperidines. rsc.org This approach allows the stereochemistry established in the starting material to be transferred to the final azepane product with high fidelity.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the azepane ring is another powerful strategy. This can include asymmetric hydrogenations, cyclizations, or annulation reactions. researchgate.net

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids or carbohydrates, is a common approach. For example, a stereoselective synthesis of a chiral 1,4-dideoxy-1,4-imino-D-Talitol, which contains a substituted nitrogen heterocycle, was achieved from D-mannitol. researchgate.net These natural building blocks provide a fixed stereochemistry that can be carried through the synthetic sequence to produce enantiomerically pure azepane derivatives. researchgate.net

These stereoselective approaches are crucial for accessing specific isomers of complex azepane derivatives for evaluation in biological systems.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes to Azepane Core Structures

The synthesis of azepane scaffolds presents an ongoing challenge for synthetic organic chemists, primarily due to the slower cyclization kinetics involved in forming medium-sized rings. nih.govresearchgate.net Overcoming these hurdles requires the development of innovative and efficient synthetic methodologies.

Recent advancements have focused on several key strategies:

Ring-Expansion Reactions: A prominent method involves the expansion of smaller, more readily available cyclic compounds. For instance, a large-scale process for tert-butyl 4-oxoazepane-1-carboxylate, a related structure, utilizes the ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate. researchgate.net Another approach achieves the synthesis of di- and tri-substituted fluoroalkylated azepanes through the ring expansion of pyrrolidines. researchgate.netresearchgate.net

Cycloaddition Reactions: Intermolecular hetero-[5+2] cycloaddition reactions between oxidopyrylium ylides and cyclic imines have emerged as a powerful tool for rapidly constructing highly substituted azepane rings with excellent control over stereochemistry. researchgate.net

Dearomative Ring Expansion: A novel photochemical strategy transforms simple nitroarenes into complex azepanes. manchester.ac.ukresearchgate.net This method, mediated by blue light at room temperature, converts a six-membered benzene (B151609) ring into a seven-membered azepane system, which can then be hydrogenated to yield the final product in just two steps. manchester.ac.uk

Catalytic Methods: The use of metal catalysts is proving effective in promoting the synthesis of azepanes. An efficient copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides access to trifluoromethyl-substituted azepine-2-carboxylates. nih.gov Additionally, an osmium-catalyzed tethered aminohydroxylation reaction has been pivotal in the stereoselective synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov A unique migration-annulation protocol initiated by an α-imino rhodium carbene also offers an efficient route to azepane derivatives. acs.org

A comparison of some modern synthetic strategies is presented below:

| Synthetic Strategy | Key Features | Starting Materials | Reference |

| Photochemical Dearomatization | Blue light-mediated, room temperature, two-step process. | Simple nitroarenes | manchester.ac.ukresearchgate.net |

| Hetero-[5+2] Cycloaddition | Excellent regio- and stereoselectivity, rapid access to complex azepanes. | Oxidopyrylium ylides, cyclic imines | researchgate.net |

| Osmium-Catalyzed Aminohydroxylation | High stereocontrol for synthesizing polyhydroxylated azepanes. | Allylic alcohols from sugars | acs.orgnih.gov |

| Copper-Catalyzed Tandem Reaction | Efficient synthesis of fluorinated azepine derivatives. | Functionalized allenynes, amines | nih.gov |

Exploration of Underrepresented Chemical Space in Azepane Chemistry for Diverse Applications

The structural novelty of the azepane ring system offers significant opportunities for drug discovery. manchester.ac.ukresearchgate.net While common in some natural products like the protein kinase inhibitor Balanol, azepanes are less frequent in medicinal chemistry libraries compared to their five- and six-membered counterparts. nih.govmanchester.ac.uk This underrepresentation highlights a substantial area of three-dimensional chemical space ripe for exploration. manchester.ac.ukresearchgate.net

Researchers are systematically investigating this untapped potential. One study started with a database of ring systems (GDB-4c) to enumerate 1139 possible amines and diamines with five-, six-, or seven-membered rings. nih.govnih.gov From the 680 structures not found in the PubChem database, several new cis- and trans-fused azepanes were synthesized. nih.govnih.gov This exploration led to the discovery of an N-benzylated bicyclic azepane that acts as a potent inhibitor of monoamine transporters, suggesting potential applications for neuropsychiatric disorders. nih.govnih.govresearchgate.net

The strategic incorporation of the azepane motif can lead to novel intellectual property and improved pharmacological profiles. researchgate.net By systematically exploring this chemical space, researchers can identify new scaffolds for drug development, moving beyond the more common heterocyclic systems. nih.govnih.gov The exploration of this "chemical space" highlights the potential for discovering new bioactive molecules with unique properties. nih.govnih.govresearchgate.net

Advanced Mechanistic Elucidation of Complex Azepane Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of azepanes is crucial for optimizing existing synthetic routes and designing new ones.

Recent mechanistic studies include:

Radical Pathways: Investigations into a photoinduced alkynylation of iodoalkanes, including N-protected 4-iodo-azepane, suggest a radical-mediated pathway. acs.org The use of radical-trapping agents like TEMPO helped to identify key radical intermediates, providing insight into the reaction sequence. acs.org

Cycloaddition/Self-Oxidation: A novel reaction to synthesize bisthiazole-5-yl disulfides involves the thermal decomposition of a sulfoxide (B87167) to form an α-keto sulfine (B13751562) intermediate. acs.org Control experiments confirmed that this intermediate is key to the subsequent cycloaddition and that the disulfide bond forms via a self-oxidation process involving radical intermediates. acs.org

Rearrangement Cascades: The synthesis of tetrahydropyrazolo[3,4-b]azepines was found to proceed through a retro-Mannich cascade rearrangement, with the isolation of a linear hydrolysis product supporting the proposed mechanistic hypothesis. researchgate.net

Domino Reactions: In the formation of hydroxylated azepane iminosugars, catalytic hydrogenation led to an unexpected N,O-acetal as the major product alongside the desired azepane. acs.org A proposed mechanism suggests that after O-debenzylation, the intermediate can cyclize to a seven-membered hemiaminal, which then dehydrates to an iminium ion that can either be hydrogenated to the azepane or form the more stable N,O-acetal. acs.org

These detailed mechanistic investigations, often combining experimental and computational studies, are essential for controlling reaction outcomes and expanding the synthetic toolkit for azepane chemistry. researchgate.net

Design and Synthesis of Novel Azepane Derivatives with Tailored Structural Features

The targeted design and synthesis of novel azepane derivatives with specific structural features are driven by the search for molecules with enhanced biological activity and tailored properties. The core azepane scaffold can be systematically modified to optimize its interaction with biological targets.

Examples of such tailored design include:

Rigidification for Potency: In the development of ROCK inhibitors for cancer therapy, a benzoazepinone core was used to replace a more flexible linker, a strategy known as "core-hopping." nih.gov This rigidification led to a derivative with sub-nanomolar potency, validating the design concept. nih.gov Similarly, the principle of rigidification was applied to design dibenzo[b,f]azepines as potential anticancer agents that act as topoisomerase II inhibitors. nih.gov

Fluorination for Bioactivity: The introduction of fluorine and fluorinated groups into organic molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. nih.gov Methods have been developed for the selective preparation of trifluoromethyl-substituted azepanes to create novel bioactive compounds. nih.govresearchgate.net

Scaffold Modification for Selectivity: Starting with a known kinase inhibitor, researchers modified a piperidine (B6355638) ring to the corresponding 4-azepane analog, among others, to probe the impact on activity against LATS1/2 kinases. acs.org Such systematic structural modifications are key to improving potency and selectivity. acs.org

Fused Systems for New Pharmacophores: A series of novel tryptophan derivatives containing an azepine moiety fused with an indole (B1671886) ring were designed and synthesized, creating complex polycyclic systems with potential biological activities. mdpi.com

The following table showcases examples of designed azepane derivatives and their intended applications.

| Derivative Class | Design Strategy | Target/Application | Reference |

| Benzoazepinones | Core-hopping, rigidification | ROCK inhibition (cancer) | nih.gov |

| Dibenzo[b,f]azepines | Rigidification, pharmacophore linking | Topoisomerase II inhibition (cancer) | nih.gov |

| Trifluoromethyl-substituted Azepanes | Fluorination | Bioactive molecule discovery | nih.gov |

| Azepino[4,5-b]indoles | Fused-ring system synthesis | Bioactivity screening | mdpi.com |

| N-Benzylated Bicyclic Azepanes | Chemical space exploration | Neurotransmitter transporter inhibition | nih.govnih.gov |

The continued focus on these research frontiers promises to unlock the full potential of the azepane scaffold, paving the way for new discoveries in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。